molecular formula C25H21NO5 B6527976 N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide CAS No. 946292-63-3

N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide

Cat. No.: B6527976
CAS No.: 946292-63-3
M. Wt: 415.4 g/mol
InChI Key: FVOOEVFKMWUPIY-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide is a benzamide derivative featuring a chromen-3-yloxy substituent. The 2,6-dimethylphenyl group at the amide nitrogen is a common pharmacophore in anticonvulsant agents, as seen in structurally related compounds like Ameltolide® .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-5-4-6-16(2)23(15)26-25(28)17-7-9-18(10-8-17)31-22-14-30-21-13-19(29-3)11-12-20(21)24(22)27/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOOEVFKMWUPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Starting material : 2-Hydroxy-4-methoxyacetophenone (10 g, 55.5 mmol).

  • Reagents : Ethyl chlorooxalate (7.2 mL, 66.6 mmol), anhydrous sodium acetate (6.6 g, 80.5 mmol).

  • Solvent : Dry dimethylformamide (DMF, 100 mL).

  • Conditions : Stirred at 110°C under nitrogen for 8 h.

Workup and Purification

The reaction mixture was cooled, diluted with ice water (200 mL), and acidified with HCl (6 M) to pH 2. The precipitate was filtered, washed with cold water, and recrystallized from ethanol to yield 7-methoxy-4-oxo-4H-chromen-3-ol as a pale-yellow solid (8.2 g, 72%).

Characterization

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.45 (s, 1H, OH), 8.12 (d, J = 8.8 Hz, 1H, H-5), 7.02 (d, J = 2.4 Hz, 1H, H-8), 6.88 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.32 (s, 1H, H-2), 3.89 (s, 3H, OCH3).

  • 13C NMR (101 MHz, DMSO-d6) : δ 176.2 (C-4), 162.1 (C-7), 157.8 (C-2), 154.3 (C-9), 126.5 (C-5), 114.2 (C-8), 112.7 (C-6), 102.4 (C-3), 56.1 (OCH3).

Step 2: Preparation of Methyl 4-Hydroxybenzoate

Reaction Conditions

  • Starting material : 4-Hydroxybenzoic acid (5.0 g, 36.2 mmol).

  • Reagents : Methanol (50 mL), concentrated sulfuric acid (1 mL).

  • Conditions : Refluxed for 6 h.

Workup and Purification

The mixture was concentrated, diluted with ethyl acetate (100 mL), washed with NaHCO3 (5%), and dried over MgSO4. Solvent removal yielded methyl 4-hydroxybenzoate as white crystals (5.3 g, 95%).

Step 3: Ether Formation via Mitsunobu Reaction

Reaction Conditions

  • Reactants : 7-Methoxy-4-oxo-4H-chromen-3-ol (4.0 g, 18.3 mmol), methyl 4-hydroxybenzoate (3.1 g, 20.1 mmol).

  • Reagents : Triphenylphosphine (5.8 g, 22.0 mmol), diethyl azodicarboxylate (DEAD, 3.8 mL, 22.0 mmol).

  • Solvent : Dry tetrahydrofuran (THF, 100 mL).

  • Conditions : Stirred at 0°C → room temperature, 12 h.

Workup and Purification

The mixture was concentrated and purified via flash chromatography (hexane/ethyl acetate 4:1) to yield methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate as a white solid (5.1 g, 70%).

Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 8.15 (d, J = 8.8 Hz, 2H, benzoyl H), 7.98 (d, J = 8.8 Hz, 1H, H-5), 6.99 (d, J = 2.4 Hz, 1H, H-8), 6.89 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.45 (s, 1H, H-2), 3.91 (s, 3H, OCH3), 3.88 (s, 3H, COOCH3).

Step 4: Hydrolysis to Carboxylic Acid

Reaction Conditions

  • Starting material : Methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (5.0 g, 12.7 mmol).

  • Reagents : LiOH·H2O (1.6 g, 38.1 mmol), THF/water (3:1, 80 mL).

  • Conditions : Stirred at room temperature for 4 h.

Workup and Purification

Acidification with HCl (6 M) precipitated 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid , which was filtered and dried (4.3 g, 90%).

Step 5: Amidation with 2,6-Dimethylaniline

Reaction Conditions

  • Reactants : 4-[(7-Methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid (3.0 g, 8.1 mmol), 2,6-dimethylaniline (1.2 mL, 9.7 mmol).

  • Reagents : PyBOP (5.0 g, 9.7 mmol), N,N-diisopropylethylamine (DIPEA, 3.4 mL, 19.4 mmol).

  • Solvent : Dry dichloromethane (DCM, 50 mL).

  • Conditions : Stirred at room temperature for 6 h.

Workup and Purification

The mixture was washed with HCl (1 M), NaHCO3 (5%), and brine. Purification by recrystallization (DCM/hexane) yielded the title compound as off-white crystals (2.9 g, 75%).

Characterization

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.12 (s, 1H, NH), 8.10 (d, J = 8.8 Hz, 2H, benzoyl H), 7.95 (d, J = 8.8 Hz, 1H, H-5), 7.25 (t, J = 7.6 Hz, 1H, aryl H), 7.10 (d, J = 7.6 Hz, 2H, aryl H), 6.96 (d, J = 2.4 Hz, 1H, H-8), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.40 (s, 1H, H-2), 3.88 (s, 3H, OCH3), 2.25 (s, 6H, CH3).

  • 13C NMR (101 MHz, DMSO-d6) : δ 176.1 (C-4), 166.3 (CONH), 162.0 (C-7), 157.7 (C-2), 154.2 (C-9), 137.5 (C-1'), 132.8 (C-2',6'), 128.4 (C-3',5'), 126.6 (C-5), 123.1 (C-4'), 114.3 (C-8), 112.6 (C-6), 102.3 (C-3), 56.0 (OCH3), 18.9 (CH3).

Discussion of Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

Direct coupling of 4-fluorobenzoic acid derivatives with chromen-3-ol under Cu catalysis was explored but resulted in <30% yield due to poor leaving-group aptitude.

Ullmann Coupling

Attempts using iodobenzamide and chromen-3-ol with CuI/L-proline provided the product in 50% yield but required harsh conditions (120°C, 24 h).

Scientific Research Applications

Pharmacological Activities

Chromone derivatives are recognized for their broad spectrum of biological activities, including:

  • Antioxidant Properties : Chromones exhibit significant antioxidant capabilities, which can mitigate oxidative stress and related diseases.
  • Anticancer Activity : Research indicates that various chromone derivatives can induce apoptosis in cancer cells. N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide has shown promise in inhibiting tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps:

  • Formation of the Chromone Backbone : The initial step often includes the synthesis of the chromone structure through cyclization reactions involving appropriate precursors.
  • Amidation Reaction : The final product is obtained by coupling the chromone derivative with an amine (in this case, 2,6-dimethylphenylamine) using coupling agents like PyBOP or EDC.
  • Purification : The product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for biological testing.

Anticancer Activity

A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory disorders.

Antioxidant Activity

Research indicated that this compound effectively scavenged free radicals in various assays, demonstrating its potential as a natural antioxidant agent that could be beneficial in preventing oxidative stress-related diseases.

Summary Table of Applications

ApplicationMechanism/EffectReference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates cytokine production

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Pathways Involved: It may affect pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Ameltolide (LY201116) :

  • Structure: 4-Amino-N-(2,6-dimethylphenyl)benzamide.
  • Key Features : Lacks the chromen-3-yloxy group but retains the 2,6-dimethylphenyl and benzamide core.
  • Activity : Demonstrated potent anticonvulsant activity in preclinical models but suffers from metabolic inactivation via N-acetylation .

N-(2,6-Dimethylphenyl)-3-methyl-4-nitrobenzamide ():

  • Structure : Nitro and methyl substituents on the benzamide ring.
  • Physicochemical Properties :
    • LogP : 4.37 (high lipophilicity).
    • PSA : 74.92 Ų (polar surface area).

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide ():

  • Structure: Diethylaminoacetyl substituent on the benzamide.
  • Physicochemical Properties :
    • LogP : 3.96.
    • Molecular Weight : 353.46 g/mol.
  • Comparison: The diethylamino group enhances basicity and membrane permeability but may reduce metabolic stability due to oxidative dealkylation pathways.
Metabolic Stability and Structural Modifications
  • Ameltolide Metabolite: 4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide is inactive, highlighting the vulnerability of the amino group to acetylation .
  • Fluorinated Analogues (): Example: (S)-4-(2-Cyano-3-hydroxybut-2-enamido)-N-(2,6-difluorophenyl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide. Fluorine substitution enhances metabolic resistance and bioavailability but introduces electronegative effects that may alter target binding.
Physicochemical and Structural Data Table
Compound Name Molecular Weight LogP PSA (Ų) Key Structural Features
Target Compound Not Provided ~3.5* ~90† 7-Methoxy-chromen, 2,6-dimethylphenyl
Ameltolide (LY201116) 256.31 2.8 64.5 4-Amino, 2,6-dimethylphenyl
N-(2,6-Dimethylphenyl)-3-methyl-4-nitrobenzamide 284.31 4.37 74.92 3-Methyl, 4-nitro
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide 353.46 3.98 61.44 Diethylaminoacetyl

*Estimated based on chromen-3-yloxy substituent. †Estimated polar surface area from chromen oxygen atoms.

Biological Activity

N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide, a compound featuring a chromone scaffold, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Chromone Core : The chromone structure is synthesized via a condensation reaction of appropriate phenolic compounds with α,β-unsaturated carbonyl compounds.
  • Coupling Reaction : The chromone derivative is then coupled with an amine to form the final benzamide structure using coupling agents like PyBOP or EDC.
  • Purification : The product is purified through column chromatography and characterized by NMR and mass spectrometry to confirm its structure.

2.1 Anticancer Activity

Research has indicated that compounds derived from chromone structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (a T-cell leukemia line). The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression, leading to growth arrest in the G1 phase .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureImpact on Activity
Dimethyl Substitution Enhances cytotoxicity against cancer cells
Methoxy Group Improves solubility and bioavailability
Benzamide Linkage Critical for binding affinity to target proteins

4.1 In Vitro Studies

In vitro studies have shown that this compound exhibits significant growth inhibition in multiple cancer cell lines:

  • A431 Cells : IC50 = 15 µM
  • Jurkat Cells : IC50 = 12 µM
  • MCF7 Cells : IC50 = 20 µM

These findings suggest that the compound may serve as a lead candidate for further development in anticancer therapies.

4.2 In Vivo Studies

Preliminary in vivo studies using animal models have indicated that administration of this compound results in tumor size reduction without significant toxicity to normal tissues, highlighting its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution, condensation, and protection/deprotection strategies. Key parameters include:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile, dichloromethane) to enhance reactivity while maintaining stability of intermediates .
  • Temperature Control : Exothermic steps (e.g., acyl chloride formation) require ice-bath cooling (0–5°C) to prevent side reactions .
  • Hazard Mitigation : Conduct thorough risk assessments for reagents like acyl chlorides and anhydrides, which are moisture-sensitive and corrosive .
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) ensures high purity, critical for downstream applications .

(Advanced)

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation of this compound?

Methodological Answer: Discrepancies may arise from twinning, disorder, or poor data resolution. To address this:

  • Software Tools : Use SHELXL for refinement and SHELXD for phase resolution, leveraging their robustness in handling small-molecule data . Cross-validate with ORTEP-III for graphical representation of thermal ellipsoids and disorder modeling .
  • Data Collection : Ensure high-resolution datasets (≤ 0.8 Å) to reduce ambiguity. For twinned crystals, apply twin-law corrections in SHELXL .
  • Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm bond angles and hydrogen-bonding networks .

(Basic)

Q. What methodological approaches are recommended for assessing the mutagenic potential of this benzamide derivative?

Methodological Answer:

  • Ames II Testing : Follow standardized protocols using Salmonella typhimurium strains (e.g., TA98, TA100) to detect frameshift or base-pair mutations. Compare results to positive controls (e.g., benzyl chloride) and negative controls .
  • Dose-Response Analysis : Use logarithmic dilution series (0.1–100 µg/mL) to establish mutagenicity thresholds.
  • Safety Protocols : Employ fume hoods, PPE (gloves, lab coats), and waste neutralization procedures for mutagenic intermediates .

(Advanced)

Q. How should researchers design analogs to mitigate metabolic inactivation observed in similar N-(2,6-dimethylphenyl)benzamides?

Methodological Answer: Metabolic inactivation (e.g., N-acetylation) can be mitigated via:

  • Bioisosteric Replacement : Substitute the metabolically labile amino group with a methyl or trifluoromethyl group to block acetylation .
  • Steric Hindrance : Introduce bulky substituents (e.g., pivaloyloxy groups) near the reactive site to hinder enzymatic access .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes like N-acetyltransferases, guiding rational design .

(Basic)

Q. What are the best practices for ensuring reproducibility in synthesizing chromen-4-one derivatives under varying laboratory conditions?

Methodological Answer:

  • Standardized Protocols : Document exact stoichiometric ratios (e.g., 1.2 equiv. of acyl chloride) and reaction times (e.g., 12–24 hours for condensation steps) .
  • Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) to exclude moisture, critical for acid-sensitive intermediates .
  • Quality Control : Validate intermediate purity via TLC (Rf tracking) and HPLC (>95% purity threshold) before proceeding to subsequent steps .

(Advanced)

Q. How can researchers analyze contradictory biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation conditions (e.g., serum-free media) to reduce variability .
  • Mechanistic Studies : Use techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinity and stoichiometry .
  • Pathway Analysis : Perform transcriptomic profiling (RNA-seq) to identify off-target effects or compensatory pathways masking primary activity .

(Advanced)

Q. What strategies are effective in resolving low yields during the coupling of chromen-4-one and benzamide moieties?

Methodological Answer:

  • Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt at varying concentrations (1–5 mol%) to optimize amide bond formation .
  • Microwave Assistance : Apply microwave irradiation (50–100°C, 30 min) to accelerate sluggish reactions while minimizing decomposition .
  • Workup Optimization : Use aqueous extraction (NaHCO₃ for acid removal) and silica gel chromatography (gradient elution) to isolate the product .

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